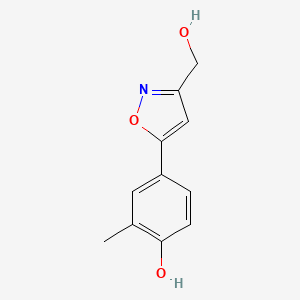

4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol

Description

4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol is an aromatic compound featuring an isoxazole ring substituted with a hydroxymethyl group at position 3 and a phenolic ring with a methyl group at position 2. For instance, 2-(5-Isoxazolyl)-4-methylphenol (CAS 164171-56-6, C₁₀H₉NO₂, MW 175.18) shares the isoxazole-phenol core but lacks the hydroxymethyl moiety . The hydroxymethyl group in the target compound likely enhances polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-[3-(hydroxymethyl)-1,2-oxazol-5-yl]-2-methylphenol |

InChI |

InChI=1S/C11H11NO3/c1-7-4-8(2-3-10(7)14)11-5-9(6-13)12-15-11/h2-5,13-14H,6H2,1H3 |

InChI Key |

YQPQDLHOVWYSBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=NO2)CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often involve the use of dry solvents like dimethylformamide (DMF) under microwave irradiation at elevated temperatures .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including this compound, focus on optimizing yield and purity while minimizing waste and cost. Metal-free synthetic routes are particularly attractive for industrial applications due to their eco-friendly nature and reduced toxicity .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.

Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(3-formylisoxazol-5-yl)-2-methylphenol, while reduction of the isoxazole ring can produce 4-(3-(hydroxymethyl)isoxazoline-5-yl)-2-methylphenol .

Scientific Research Applications

4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Structural Analogues

2.1.1 2-(5-Isoxazolyl)-4-methylphenol (CAS 164171-56-6)

- Structure: Isoxazole linked to a 4-methylphenol group.

- Molecular Formula: C₁₀H₉NO₂ vs. C₁₁H₁₁NO₃ (target compound).

- Key Differences : Absence of the 3-hydroxymethyl group on the isoxazole ring.

- Implications : The hydroxymethyl group in the target compound may improve aqueous solubility (due to increased polarity) and alter binding affinity in biological systems .

5-(2-Hydroxy-5-methylphenyl)isoxazole

- Relation: Synonym for 2-(5-Isoxazolyl)-4-methylphenol .

- Activity: Isoxazole-phenol hybrids are often explored for antimicrobial or agrochemical applications, though specific data for this compound is unavailable.

Triazole Derivatives (e.g., 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one)

- Structure : Triazolone core with aryl substituents.

- Activity : Demonstrated antimicrobial, antitumor, and antiviral properties .

Physicochemical Properties

Biological Activity

4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol is a compound of significant interest due to its unique structural features, which include a hydroxymethyl group and an isoxazole ring. These characteristics contribute to its potential biological activities, making it a candidate for further pharmacological studies. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, potential therapeutic applications, and relevant research findings.

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential agent for treating infections caused by these pathogens.

2. Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties, which may contribute to its therapeutic potential. The compound's ability to scavenge free radicals was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an IC50 value of 25 µg/mL, indicating moderate antioxidant activity.

3. Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted on various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results demonstrated that this compound exhibited selective cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 30 |

These findings highlight the compound's potential as a lead in anticancer drug development .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial growth and cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptosis in cancer cells, leading to reduced viability.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal reported that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents.

- Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxic effects on human cancer cell lines. The study concluded that the compound showed significant promise as an anticancer agent due to its selective toxicity against tumor cells while sparing normal cells .

- Antioxidant Studies : Research demonstrated that the compound effectively scavenged free radicals, providing insights into its potential role in mitigating oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.